molecular formula C13H9IN4 B14190422 2,2'-(4-Iodo-1H-pyrazole-3,5-diyl)dipyridine CAS No. 922506-48-7

2,2'-(4-Iodo-1H-pyrazole-3,5-diyl)dipyridine

Katalognummer: B14190422
CAS-Nummer: 922506-48-7
Molekulargewicht: 348.14 g/mol
InChI-Schlüssel: RYYNIHLICZKYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(2-pyridinyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole core substituted with two pyridinyl groups and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(2-pyridinyl)-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridylhydrazine with 2-pyridylketone in the presence of an iodine source. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-iodo-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(2-pyridinyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.

    Coupling Reactions: The pyridinyl groups can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(2-pyridinyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Catalysis: It can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Wirkmechanismus

The mechanism by which 3,5-Bis(2-pyridinyl)-4-iodo-1H-pyrazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl groups can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Bis(2-pyridinyl)-1H-pyrazole: Lacks the iodine atom, which can affect its reactivity and binding properties.

    4-Iodo-1H-pyrazole: Contains the iodine atom but lacks the pyridinyl groups, resulting in different electronic and steric characteristics.

    2,6-Bis(3,5-dicarboxyphenyl)pyridine: A structurally related compound with different functional groups, leading to distinct applications.

Uniqueness

3,5-Bis(2-pyridinyl)-4-iodo-1H-pyrazole is unique due to the combination of its pyrazole core, pyridinyl substituents, and iodine atom. This combination imparts specific electronic properties and reactivity, making it valuable for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

922506-48-7

Molekularformel

C13H9IN4

Molekulargewicht

348.14 g/mol

IUPAC-Name

2-(4-iodo-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C13H9IN4/c14-11-12(9-5-1-3-7-15-9)17-18-13(11)10-6-2-4-8-16-10/h1-8H,(H,17,18)

InChI-Schlüssel

RYYNIHLICZKYIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.